5-Aminopentanoic Acid Benzyl Ester Tosylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

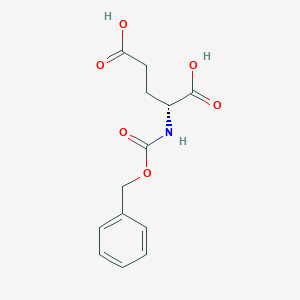

5-Aminopentanoic Acid Benzyl Ester Tosylate is a chemical compound with the molecular formula C19H25NO5S and a molecular weight of 379.47 g/mol . It is commonly used in proteomics research and other scientific applications . This compound is a derivative of 5-aminopentanoic acid, where the amino group is protected by a benzyl ester and the carboxyl group is converted to a tosylate ester .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopentanoic Acid Benzyl Ester Tosylate typically involves a two-step process . The first step is the esterification of 5-aminopentanoic acid with benzyl alcohol to form 5-aminopentanoic acid benzyl ester . This reaction is usually carried out under reflux conditions in the presence of an acid catalyst . The second step involves the reaction of the benzyl ester with p-toluenesulfonic acid to form the tosylate ester . This step is also carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green solvents and sustainable methods are often employed to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

5-Aminopentanoic Acid Benzyl Ester Tosylate undergoes various chemical reactions, including substitution, reduction, and hydrolysis .

Substitution Reactions: The tosylate group can be replaced by other nucleophiles, such as halides or alkoxides.

Reduction Reactions: The benzyl ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis Reactions: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-aminopentanoic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium iodide in acetone.

Reduction: Lithium aluminum hydride in dry ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 5-Aminopentanol.

Hydrolysis: 5-Aminopentanoic acid.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 5-Aminopentanoic Acid Benzyl Ester Tosylate involves its ability to act as a substrate or inhibitor in various biochemical reactions . The tosylate group makes it a good leaving group, facilitating nucleophilic substitution reactions . The benzyl ester group can be hydrolyzed to release the active 5-aminopentanoic acid, which can interact with specific molecular targets and pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Aminovaleric Acid Benzyl Ester Tosylate

- Gamma-Aminovaleric Acid Benzyl Ester Tosylate

- Delta-Aminovaleric Acid Benzyl Ester Tosylate

Uniqueness

5-Aminopentanoic Acid Benzyl Ester Tosylate is unique due to its specific structure, which combines the properties of an amino acid, a benzyl ester, and a tosylate ester . This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .

Actividad Biológica

5-Aminopentanoic Acid Benzyl Ester Tosylate (5-APE Benzyl Ester Tosylate) is a chemical compound with the molecular formula C19H25NO5S and a molecular weight of 379.47 g/mol. This compound is notable for its biological activities, particularly in the fields of proteomics and medicinal chemistry. This article delves into the biological activity of 5-APE Benzyl Ester Tosylate, highlighting its synthesis, applications, and relevant case studies.

Synthesis

The synthesis of 5-APE Benzyl Ester Tosylate involves two primary steps:

-

Formation of Benzyl Ester :

5 Aminopentanoic Acid+Benzyl Alcohol→5 Aminopentanoic Acid Benzyl Ester

-

Tosylation :

5 Aminopentanoic Acid Benzyl Ester+Tosyl Chloride→5 Aminopentanoic Acid Benzyl Ester Tosylate

These reactions utilize p-toluenesulfonic acid (tosyl chloride) to enhance the reactivity and solubility of the compound in organic solvents, making it suitable for various applications in organic synthesis and drug development .

Anticonvulsant Properties

One of the prominent biological activities associated with 5-APE Benzyl Ester Tosylate is its anticonvulsant effect. Similar compounds have shown efficacy in modulating neurotransmission pathways, which can be beneficial in treating epilepsy and other seizure disorders. The mechanism appears to involve modulation of GABAergic activity, which is critical for maintaining neuronal excitability .

Proteomics Applications

In proteomics, 5-APE Benzyl Ester Tosylate serves as a derivatization reagent specifically for cysteine residues in proteins. This modification enhances the detection and identification of cysteine-containing peptides through mass spectrometry. The ability to selectively modify thiol groups allows for improved analysis of protein structures and functions, which is essential in various biological research contexts .

Case Study 1: Cysteine Derivatization

A study focused on the use of 5-APE Benzyl Ester Tosylate for cysteine modification demonstrated its effectiveness in increasing the yield and specificity of peptide identification in mass spectrometry analyses. The results indicated that derivatives formed using this compound exhibited enhanced stability and ionization efficiency, leading to better analytical outcomes .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective properties of related compounds has suggested that derivatives such as 5-APE may help mitigate oxidative stress in neuronal cells. In vitro studies showed that these compounds could reduce cell death induced by excitotoxicity, highlighting their potential therapeutic role in neurodegenerative diseases .

Comparison with Related Compounds

To understand the unique properties of 5-APE Benzyl Ester Tosylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminobutanoic Acid | Shorter carbon chain | More polar; involved in neurotransmission |

| 2-Aminobutyric Acid | Similar amine functionality | Exhibits neuroprotective properties |

| N-Benzoyl-5-aminovaleric Acid | Contains a benzoyl group | Different reactivity due to the carbonyl group |

| 3-Aminobutyric Acid | Similar backbone but different amine position | Known for anticonvulsant activity |

This comparison underscores the unique structural attributes of 5-APE Benzyl Ester Tosylate while highlighting its potential applications within medicinal chemistry and related fields .

Propiedades

IUPAC Name |

benzyl 5-aminopentanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.C7H8O3S/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-10,13H2;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPAHSRXTRSFJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718487 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63649-14-9 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.